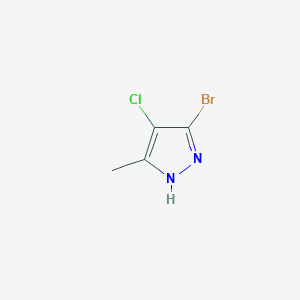

3-Bromo-4-chloro-5-methyl-1h-pyrazole

Beschreibung

Steric Effects

The methyl group at position 5 introduces significant steric bulk (A-value = 1.70 kcal/mol), while bromine (A-value = 0.39 kcal/mol) and chlorine (A-value = 0.43 kcal/mol) exert moderate steric hindrance. The combined van der Waals radii of Br (1.85 Å) and Cl (1.80 Å) create a crowded environment at positions 3 and 4, influencing conformational preferences in derivatives.

Table 3: Steric Parameters of Substituents

| Substituent | A-value (kcal/mol) | van der Waals Radius (Å) |

|---|---|---|

| CH₃ | 1.70 | 2.00 |

| Br | 0.39 | 1.85 |

| Cl | 0.43 | 1.80 |

Electronic Effects

- Halogens : Bromine (σₚ = 0.23) and chlorine (σₚ = 0.23) act as electron-withdrawing groups via inductive effects, reducing electron density at the pyrazole ring.

- Methyl group : The +I effect of the CH₃ group (σₚ = −0.17) increases electron density at position 5, creating a polarized electronic environment.

Figure 2: Hammett σ Constants for Substituents

| Group | σₚ (Para) | σₘ (Meta) |

|---|---|---|

| Br | 0.23 | 0.39 |

| Cl | 0.23 | 0.37 |

| CH₃ | −0.17 | −0.07 |

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZHAULVLLYOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Bromo-4-chloro-5-methyl-1H-pyrazole serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of different functional groups through various chemical reactions.

Pharmaceutical Applications

This compound has been studied for its potential pharmaceutical applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the pyrazole ring can lead to compounds effective against various bacterial strains. Studies have shown that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Some derivatives have demonstrated anti-inflammatory effects in preclinical studies. The mechanism often involves inhibition of specific pathways associated with inflammation, suggesting that these compounds could be useful in treating inflammatory diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of pesticides and herbicides.

Insecticides

The compound has been identified as a key intermediate in synthesizing benzamide insecticides. These insecticides are designed to target specific pests while minimizing impact on non-target species . The efficacy of these compounds often stems from their ability to interfere with pest metabolic processes.

Herbicides

Additionally, research has indicated potential use as a herbicide due to its ability to inhibit plant growth regulators in certain weed species. This application is particularly valuable in managing resistant weed populations in agricultural settings .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound in practical applications:

Wirkmechanismus

The mechanism by which 3-Bromo-4-chloro-5-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Halogenated Pyrazole Derivatives

Key Observations :

- However, steric bulk may reduce solubility.

- Functional Group Variation : The carboxylic acid in improves water solubility compared to the hydrophobic methyl group in the target compound.

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., in ) may hinder crystallization but improve binding to biological targets, though the target compound’s simpler structure offers synthetic flexibility.

Table 2: Reaction Yields and Conditions

*Estimated based on analogous procedures.

Physical and Spectral Properties

Table 3: Spectral Data Comparison

Notes:

Biologische Aktivität

3-Bromo-4-chloro-5-methyl-1H-pyrazole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C₄H₄BrClN₂

- Structure : The compound features a five-membered pyrazole ring with bromine, chlorine, and methyl substituents. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. For instance, certain pyrazole derivatives were found to inhibit inflammation in carrageenan-induced edema models, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. In vitro studies indicated that this compound inhibited the growth of pathogens such as E. coli and Aspergillus niger at specific concentrations. The presence of halogen substituents enhances its binding affinity to microbial targets.

3. Anticancer Potential

Recent research highlights the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These findings suggest that this compound could be a valuable candidate in cancer therapeutics .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Cyclization Reactions : Utilizing arylhydrazines in the presence of suitable electrophiles.

- Electrophilic Aromatic Substitution : Involving the introduction of bromine and chlorine groups onto the pyrazole ring.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of substituted pyrazoles reported that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of pyrazole derivatives was evaluated against standard antibiotics. The results indicated that certain derivatives showed enhanced activity against resistant strains of bacteria, positioning them as promising candidates for further development in antimicrobial therapies.

Summary Table of Biological Activities

Vorbereitungsmethoden

Preparation Method via Halogenation of 3-Methylpyrazole Derivatives

A widely documented approach involves starting from 3-methyl-5-bromopyrazole and introducing the chlorine substituent at the 4-position. The synthesis typically proceeds through the following steps:

Synthesis of 3-methyl-5-bromopyrazole :

Starting from 3-amino-5-methylpyrazole, bromination is achieved using hydrobromic acid and cuprous bromide, followed by diazotization with sodium nitrite under controlled temperature (40–60°C). The organic layer is purified by extraction and silica gel filtration, yielding 3-methyl-5-bromopyrazole with about 60% yield.Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid :

The 3-methyl-5-bromopyrazole is dissolved in dilute hydrochloric acid and oxidized with potassium permanganate at 50–70°C. After extraction and pH adjustment, the product is isolated with an 85% yield.Condensation with 2,3-dichloropyridine :

The carboxylic acid intermediate reacts with 2,3-dichloropyridine to form the corresponding 3-bromo-1-(3-chloro-2-pyridyl)-pyrazole derivative, which upon further transformations can yield the target 3-bromo-4-chloro-5-methyl-1H-pyrazole.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 3-amino-5-methylpyrazole | HBr, CuBr, NaNO2, THF, ether extraction | 40–60 | 60 | Diazotization and bromination |

| Oxidation of 3-methyl-5-bromopyrazole | KMnO4 in HCl, EtOAc extraction | 50–70 | 85 | Controlled pH, organic extraction |

| Condensation with 2,3-dichloropyridine | Condensation reaction (details not fully disclosed) | Ambient to reflux | Not specified | Forms chlorinated pyridyl derivative |

This method requires careful temperature control and multiple extraction steps to ensure purity and yield.

Continuous Two-Step Preparation via Maleic Acid Diester and Hydrazinopyridine Derivatives

A patented method describes a continuous preparation of bromopyrazole compounds structurally related to this compound:

Step 1: Cyclization

Maleic acid diesters react with 3-chloro-5-substituted-2-hydrazinopyridine in alkaline solution at 80–90°C to form 3-hydroxy-1-(3-chloro-5-substituted-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt.Step 2: Bromination

The sodium salt intermediate is treated with phosphorus oxybromide in acetonitrile at 80–90°C, resulting in the brominated pyrazole ester. The reaction avoids the use of acetic acid and sodium bicarbonate, simplifying operations and reducing waste water.

This method achieves improved yields and environmental benefits by continuous operation and recovery of sodium bromide by-product.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Cyclization | Maleic acid diester, 3-chloro-5-R hydrazinopyridine, alkaline solution | 80–90 | Molar ratio hydrazine:diester = 1:1–1.2 |

| Bromination | Phosphorus oxybromide, acetonitrile | 80–90 | Molar ratio ester:POBr3 = 1:0.5–0.9 |

This approach is particularly suitable for industrial scale synthesis due to simplified purification and continuous processing.

Alternative Method Using Protection and Lithiation

Another synthetic route involves:

- Protection of the amino group on pyrazole with dimethylaminosulfonyl chloride.

- Formation of pyrazole anion via reaction with butyllithium at -78°C.

- Bromination using BrCCl2CCl2Br.

- Deprotection under trifluoroacetic acid.

- Further functionalization with 2,3-dichloropyridine and lithiation/carboxylation steps at -78°C.

While this method allows for precise substitutions, it requires harsh low-temperature conditions and handling of strong bases like butyllithium and lithium diisopropylamide (LDA), which complicates scalability and safety.

Summary Table of Preparation Methods

Research Findings and Considerations

- The oxidation of methyl groups to carboxylic acids on pyrazole rings can be efficiently performed with potassium permanganate in acidic media, yielding high purity products suitable for further functionalization.

- Halogenation at the 3-position of pyrazoles shows good regioselectivity when using controlled diazotization and copper-mediated bromination.

- The use of phosphorus oxybromide in bromination of pyrazole esters offers a clean transformation with easy recovery of by-products, supporting environmentally friendly synthesis.

- Low-temperature lithiation methods provide precise control but are less practical for large-scale synthesis due to operational complexity and safety concerns.

- The general condensation-halogenation-oxidation strategy is adaptable for synthesizing a variety of substituted pyrazoles, including 3-bromo-4-chloro-5-methyl derivatives, with good yields and selectivity.

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks to confirm substituent positions. For instance, methyl groups typically appear at δ 2.1–2.5 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₅H₅BrClN₂: 214.90 g/mol) .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch ~550 cm⁻¹) .

- Elemental Analysis : Ensure >95% purity by matching calculated vs. observed C/H/N ratios .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace Br with CF₃) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, which showed inactivity in anticancer screens despite structural similarities .

- Microbiological Assays : Screen for antibacterial activity (e.g., against S. aureus or E. coli) via disk diffusion, correlating halogen electronegativity with membrane disruption efficacy .

What challenges arise in achieving regioselectivity during halogenation or functionalization of the pyrazole ring?

Advanced

Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position is favored due to the electron-withdrawing effects of adjacent substituents, while chlorination may occur at the 4-position under acidic conditions. Computational modeling (DFT) can predict reactive sites, and directing groups (e.g., –CHO) can guide substitution . Contradictions in literature (e.g., unexpected halogen placement) often stem from solvent polarity or temperature variations .

How can X-ray crystallography and computational modeling elucidate the compound’s molecular interactions?

Q. Advanced

- X-ray Crystallography : Determines dihedral angles between the pyrazole ring and substituents, revealing steric hindrance or π-π stacking potential. For example, a dihedral angle of 74.91° between pyrazole and chlorophenyl rings was observed in a related compound, impacting ligand-receptor binding .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or DNA) .

How should researchers address contradictory data in biological activity studies (e.g., inactive analogs)?

Q. Advanced

- Meta-Analysis : Compare structural analogs (e.g., 3-bromo vs. 3-CF₃ derivatives) to identify critical substituents. For instance, steric bulk at the 5-position may hinder target binding .

- Proteomics Profiling : Use mass spectrometry to identify off-target interactions or metabolic degradation pathways .

What methodologies are effective for analyzing reaction intermediates and impurities?

Q. Advanced

- HPLC-MS : Resolves intermediates (e.g., mono-halogenated byproducts) and quantifies impurities down to 0.1% .

- GC-MS : Detects volatile side products (e.g., methyl chloride) in real-time .

How do the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Suzuki-Miyaura Coupling : Bromine’s lower electronegativity (vs. Cl) facilitates Pd-catalyzed aryl-aryl bond formation. For example, Br at the 3-position reacts efficiently with boronic acids, while Cl remains inert under mild conditions .

- Buchwald-Hartwig Amination : Chlorine can act as a leaving group in the presence of strong bases (e.g., KOtBu), enabling N-alkylation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.